molecular formula C27H19N5O3S B2512739 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 2097931-84-3

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2512739
CAS No.: 2097931-84-3
M. Wt: 493.54
InChI Key: HYWZEZINMYUOER-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through a cyclization reaction. The benzenesulfonyl and phenoxyphenyl groups are then added via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the synthesis process, reducing the need for manual intervention and minimizing the risk of errors.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pH levels to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared to other triazoloquinazoline derivatives, such as:
    • 3-(benzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • 3-(benzenesulfonyl)-N-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the phenoxyphenyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N5O3S/c33-36(34,22-11-5-2-6-12-22)27-26-29-25(23-13-7-8-14-24(23)32(26)31-30-27)28-19-15-17-21(18-16-19)35-20-9-3-1-4-10-20/h1-18H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZEZINMYUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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